molecular formula C26H18N2O2S2 B3862614 Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate

Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate

Cat. No.: B3862614
M. Wt: 454.6 g/mol
InChI Key: IGMJOWNBSDJGFN-UHFFFAOYSA-N
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Description

Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline core substituted with thiophene rings and a phenyliminomethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, where the quinoline core is first synthesized, followed by the introduction of thiophene rings and the phenyliminomethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dibromothiophene share the thiophene ring structure.

    Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known quinoline derivatives with distinct biological activities.

Uniqueness

Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate is unique due to its combination of quinoline and thiophene rings, along with the phenyliminomethyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S2/c1-30-26(29)20-15-22(28-21-10-6-5-9-19(20)21)23-13-14-25(32-23)24-12-11-18(31-24)16-27-17-7-3-2-4-8-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMJOWNBSDJGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C4=CC=C(S4)C=NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate
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Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate
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Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate
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Methyl 2-[5-[5-(phenyliminomethyl)thiophen-2-yl]thiophen-2-yl]quinoline-4-carboxylate

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